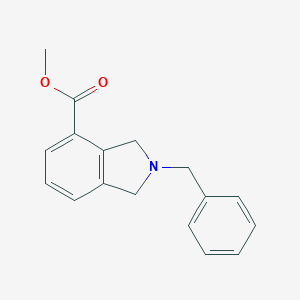

Methyl 2-benzylisoindoline-4-carboxylate

Beschreibung

Methyl 2-benzylisoindoline-4-carboxylate: is a chemical compound with the molecular formula C17H17NO2. It belongs to the class of isoindoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Eigenschaften

IUPAC Name |

methyl 2-benzyl-1,3-dihydroisoindole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-20-17(19)15-9-5-8-14-11-18(12-16(14)15)10-13-6-3-2-4-7-13/h2-9H,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYPYECPVZOQQQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1CN(C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90600391 | |

| Record name | Methyl 2-benzyl-2,3-dihydro-1H-isoindole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127168-92-7 | |

| Record name | Methyl 2-benzyl-2,3-dihydro-1H-isoindole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclocondensation Strategies for Isoindoline Core Formation

The isoindoline scaffold is commonly constructed via cyclocondensation reactions involving aromatic amines and carbonyl-containing precursors. For example, patent WO2001040208A2 describes the synthesis of benzothiazine derivatives through condensation of ethyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate with 2-aminopyridine in o-xylene under nitrogen atmosphere, catalyzed by NH₄Cl and adsorbents like CaCl₂ . Adapting this approach, methyl 2-benzylisoindoline-4-carboxylate could be synthesized by reacting a suitably substituted phthalic anhydride derivative with benzylamine.

Key considerations include:

-

Solvent selection : O-xylene, used in for its high boiling point (140–144°C), facilitates reflux conditions essential for cyclization without azeotropic distillation .

-

Catalysts : NH₄Cl or silica gel, as in , may accelerate ring closure while minimizing side reactions.

-

Temperature control : Prolonged heating (10–12 hours) under reflux ensures complete conversion, as demonstrated in benzothiazine syntheses .

Alkylation for Benzyl Group Introduction

Introducing the benzyl group at position 2 likely involves alkylation of an isoindoline precursor. Patent CN103922965A outlines the methylation of 3,4-dimethylphenol using CuSO₄ and K₂S₂O₈ in acetonitrile/water, achieving 95% purity . For this compound, a Friedel-Crafts alkylation could be employed, where benzyl chloride reacts with a deprotonated isoindoline intermediate.

Critical parameters:

-

Base selection : Sodium ethoxide (as in ) or N-methylimidazole (from ) could deprotonate the amine, enhancing nucleophilicity.

-

Solvent system : Acetonitrile, effective in and , offers polar aprotic conditions ideal for SN2 mechanisms.

Esterification of Carboxylic Acid Intermediates

The methyl ester at position 4 is typically installed via Fischer esterification or carboxylate alkylation. Patent US10906893 details the use of methyl chloroformate in acetonitrile with N-methylimidazole to form methyl esters in thiophene derivatives . Similarly, this compound could be synthesized by treating a 4-carboxylic acid isoindoline precursor with methanol and H₂SO₄ under reflux, as described in for chloracetic acid ethylester formation .

Reaction conditions :

-

Acid catalyst : Concentrated H₂SO₄ (17.9 cm³ in ) protonates the carbonyl, facilitating nucleophilic attack by methanol.

-

Temperature : Reflux (144–146°C) ensures equilibrium shifts toward ester formation .

Catalytic and Adsorbent-Assisted Purification

Patent WO2001040208A2 emphasizes the role of adsorbents (e.g., silica gel, CaCl₂) in removing byproducts like ethanol during o-xylene reflux, improving yield and purity . Applying this to this compound synthesis, adsorbents could mitigate azeotrope formation during esterification or cyclization.

Example protocol :

-

Cyclocondensation of phthalic anhydride derivative with benzylamine in o-xylene + NH₄Cl (2 mol%).

-

Esterification with methanol/H₂SO₄ at 140°C, using CaCl₂ to adsorb water.

-

Crystallization from hexane/ethanol (as in ) yields pure product.

The table below extrapolates reaction conditions from cited patents to propose viable methods for this compound:

Challenges and Optimization Opportunities

-

Regioselectivity : Ensuring benzyl group attachment at position 2 may require directing groups or protective strategies, as seen in ’s use of N-methylimidazole to control reaction sites .

-

Byproduct formation : Azeotropic distillation (avoided in via adsorbents) could minimize water interference during esterification .

-

Scalability : Reducing solvent volume by 75% (as in ) by optimizing reflux conditions enhances industrial viability .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2-benzylisoindoline-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Potential as a Lead Compound

Methyl 2-benzylisoindoline-4-carboxylate has garnered attention due to its structural characteristics, which may allow it to serve as a lead compound for developing new pharmaceuticals targeting oxidative stress and related diseases. Its isoindoline structure is known for its biological activity, which can be leveraged in drug design.

Antimicrobial Activity

Research indicates that derivatives of isoindoline compounds exhibit significant antimicrobial properties. In particular, studies have shown that similar compounds can effectively combat various bacterial strains, including resistant strains like MRSA and E. coli . The potential of this compound in this domain warrants further investigation to evaluate its efficacy against these pathogens.

Agrochemical Applications

Herbicidal Properties

Recent patents highlight the compound's potential use as a herbicide. This compound may be effective in controlling specific monocotyledonous and dicotyledonous weed species, making it valuable for agricultural applications . The compound's effectiveness can be enhanced through the development of stable formulations that improve its herbicidal activity.

Structure-Activity Relationship Studies

Insights into Biological Activity

The structure-activity relationship (SAR) studies of related compounds suggest that modifications to the isoindoline framework can significantly influence biological activity. Compounds with similar structures have been shown to exhibit varying degrees of COX inhibitory and anti-inflammatory activities . Understanding these relationships can guide the design of more potent derivatives of this compound.

Case Studies and Research Findings

Conclusion and Future Directions

This compound presents a promising avenue for research in both medicinal chemistry and agrochemical applications. Its structural features indicate potential therapeutic benefits, particularly in combating oxidative stress and microbial infections, as well as effective herbicidal properties. Future studies should focus on synthesizing derivatives, evaluating their biological activities, and exploring their mechanisms of action to fully realize the compound's potential in these fields.

Wirkmechanismus

The mechanism of action of methyl 2-benzylisoindoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Methyl 2-benzylisoindoline-4-carboxylate: shares structural similarities with other isoindoline derivatives, such as methyl 2-benzylisoindoline-3-carboxylate and methyl 2-benzylisoindoline-5-carboxylate.

Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol also share some structural features and biological activities with this compound

Uniqueness: this compound is unique due to its specific substitution pattern on the isoindoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

Methyl 2-benzylisoindoline-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews the existing literature on its biological properties, including antimicrobial and anticancer activities, and discusses its mechanisms of action, synthesis, and potential applications in medicine.

Chemical Structure and Properties

This compound is characterized by its isoindoline core structure, which is known for conferring unique chemical properties. The compound can undergo various chemical reactions, including oxidation and reduction, making it a versatile intermediate in organic synthesis. Its structural uniqueness contributes to its distinct biological activities compared to other isoindoline derivatives.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, it has been shown to significantly inhibit the proliferation of several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| A549 | 30 | Cell cycle arrest |

| H460 | 20 | Modulation of apoptotic pathways |

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to bind to various enzymes and receptors, thereby modulating their activity. For example, its ability to inhibit certain kinases involved in cell proliferation pathways has been documented, highlighting its potential as a therapeutic agent in cancer treatment .

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a significant reduction in bacterial load when treated with varying concentrations of the compound. The study reported an MIC value of approximately 15 µM, indicating strong antibacterial activity .

- Cancer Cell Proliferation : In a comparative study assessing the anticancer effects of various isoindoline derivatives, this compound was found to be one of the most potent compounds evaluated, with an IC50 value lower than that of standard chemotherapeutic agents in several tested cancer cell lines .

Synthesis and Applications

This compound can be synthesized through various organic reactions involving isoindoline derivatives. Its applications extend beyond medicinal chemistry; it is also used in the synthesis of polymers and other industrial materials due to its unique chemical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.